molecular formula C13H14ClN B3407200 N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride CAS No. 5668-68-8

N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride

Cat. No. B3407200
CAS RN: 5668-68-8
M. Wt: 219.71
InChI Key: PIVFMESIPVWQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride, also known as methylenedioxymethamphetamine (MDMA), is a synthetic psychoactive drug that alters mood and perception. MDMA is widely used recreationally, but it has also shown potential in scientific research applications.

Mechanism of Action

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for lab experiments. Its effects on the serotonin system make it useful for studying the neurochemical and neurobiological mechanisms underlying social behavior and empathy. However, its effects on the cardiovascular and thermoregulatory systems can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in combination with psychotherapy to treat mental health disorders such as PTSD and anxiety. Another area of interest is the development of MDMA analogs that have similar effects but fewer side effects. Additionally, there is ongoing research on the long-term effects of MDMA use, particularly on the serotonin system.

Scientific Research Applications

MDMA has shown potential in scientific research applications, particularly in the fields of psychiatry and neuroscience. MDMA has been used in clinical trials to treat post-traumatic stress disorder (PTSD) and anxiety in patients. It has also been used to study the neurochemical and neurobiological mechanisms underlying social behavior and empathy.

properties

IUPAC Name

N-methyl-1,2-dihydroacenaphthylen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10;/h2-7,12,14H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVFMESIPVWQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC3=C2C1=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2-dihydroacenaphthylen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.